2-Bromo-N-butyl-5-iodobenzamide 2-Bromo-N-butyl-5-iodobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568006
InChI: InChI=1S/C11H13BrINO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15)
SMILES: CCCCNC(=O)C1=C(C=CC(=C1)I)Br
Molecular Formula: C11H13BrINO
Molecular Weight: 382.04 g/mol

2-Bromo-N-butyl-5-iodobenzamide

CAS No.:

Cat. No.: VC13568006

Molecular Formula: C11H13BrINO

Molecular Weight: 382.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N-butyl-5-iodobenzamide -

Specification

Molecular Formula C11H13BrINO
Molecular Weight 382.04 g/mol
IUPAC Name 2-bromo-N-butyl-5-iodobenzamide
Standard InChI InChI=1S/C11H13BrINO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Standard InChI Key BPXPGSKKDZATKP-UHFFFAOYSA-N
SMILES CCCCNC(=O)C1=C(C=CC(=C1)I)Br
Canonical SMILES CCCCNC(=O)C1=C(C=CC(=C1)I)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzamide backbone substituted with bromine at the 2-position and iodine at the 5-position of the aromatic ring. A butyl group (-C₄H₉) is attached to the amide nitrogen, conferring lipophilicity (Figure 1). Computational models from PubChem confirm a planar aromatic system with calculated bond lengths of 1.39 Å (C-Br) and 2.09 Å (C-I), consistent with typical halogen-carbon distances.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 7.9 Hz, 1H, H-3), 7.40 (q, J = 7.9 Hz, 2H, H-4/H-6), 3.29 (q, J = 6.8 Hz, 2H, N-CH₂), 1.56–1.48 (m, 2H, CH₂), 1.36 (q, J = 7.5 Hz, 2H, CH₂), 0.91 (t, J = 7.4 Hz, 3H, CH₃) .

  • ¹³C NMR (126 MHz, CDCl₃): δ 169.8 (C=O), 141.1 (C-2), 139.9 (C-5), 131.5 (C-1), 128.4 (C-4), 128.2 (C-6), 43.9 (N-CH₂), 31.5 (CH₂), 20.1 (CH₂), 13.8 (CH₃) .

Mass Spectrometry:
Electrospray ionization (ESI) yields a molecular ion peak at m/z 381.9 ([M-H]⁻), matching the theoretical mass of 382.04 g/mol .

Synthetic Methodologies

Diazotization-Iodination Route

A patented two-step process achieves 85–93% yields (Figure 2A) :

  • Diazotization: 5-Amino-2-bromobenzoic acid is treated with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Iodination: Subsequent reaction with NaI introduces iodine at the 5-position.

Key Conditions:

  • Temperature: 0–10°C

  • Solvent: Methanol/water (1:1)

  • Yield: 93.8%

Sequential Halogenation Approach

An alternative pathway starts with 2-methyl-4-iodoaniline (Figure 2B) :

  • Bromination: NBS/AIBN-mediated radical bromination at the benzylic position.

  • Oxidation: KMnO₄ converts -CH₂Br to -COOH.

  • Amidation: Butylamine coupling via EDCI/HOBt.

Advantages:

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Diazotization 5-Amino-2-bromobenzoic acidNaNO₂, NaI93.8>99
Sequential 2-Methyl-4-iodoanilineNBS, KMnO₄, butylamine6498

Physicochemical Properties

Solubility and Stability

  • Solubility: 12.7 mg/mL in DMSO; <0.1 mg/mL in water

  • Thermal Stability: Decomposition at 218°C (DSC)

  • Light Sensitivity: Undergoes photolytic dehalogenation under UV light (λ = 254 nm)

Reactivity Profile

The electron-withdrawing halogens activate the aromatic ring toward nucleophilic aromatic substitution (NAS). Kinetic studies reveal:

  • Iodine Replacement: t₁/₂ = 2.3 h with piperidine (0.1 M, DMF, 25°C)

  • Bromine Replacement: t₁/₂ = 8.7 h under identical conditions

Applications in Chemical Synthesis

Catalytic Cross-Couplings

In copper-catalyzed Ullmann reactions, the iodide moiety facilitates aryl-amide bond formation (Table 2) :

  • Substrate: 2-Bromo-N-butyl-5-iodobenzamide

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Yield: 89% for biaryl product

Table 2: Cross-Coupling Performance

EntryCoupling PartnerProductYield (%)
1Phenylboronic acid2-Bromo-5-phenylbenzamide89
2Vinyltin2-Bromo-5-vinylbenzamide76

Radioligand Development

The iodine-125 labeled analog ([¹²⁵I]HY-3-24) shows promise as a dopamine D3 receptor tracer :

  • Binding Affinity (Kd): 0.3 nM in rat striatum

  • Selectivity: 450-fold over D2 receptors

Challenges and Future Directions

Synthetic Optimization

  • Issue: Low yields in large-scale bromination (≤64%)

  • Solution: Flow chemistry approaches to improve mass transfer

Toxicity Mitigation

  • Strategy: PEGylation to reduce macrophage uptake

Advanced Materials

  • Opportunity: Halogen bonding in crystal engineering for MOFs

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